molecular formula C6H11NO3 B3013020 3-Propanamidopropanoic acid CAS No. 126424-88-2

3-Propanamidopropanoic acid

Cat. No.: B3013020
CAS No.: 126424-88-2
M. Wt: 145.158
InChI Key: CZMPYAFFIAMMKE-UHFFFAOYSA-N
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Description

3-Propanamidopropanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, featuring an amide group attached to the third carbon of the propanoic acid chain

Scientific Research Applications

3-Propanamidopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceuticals.

    Industry: It is utilized in the production of polymers and other industrial chemicals, owing to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-bromopropanoic acid with ammonia or an amine to form the corresponding amide. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or water to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-nitropropanoic acid, followed by the hydrolysis of the resulting amide. This method allows for the efficient production of the compound on a larger scale, utilizing readily available starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Propanamidopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-nitropropanoic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound can yield 3-aminopropanoic acid, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: 3-Nitropropanoic acid.

    Reduction: 3-Aminopropanoic acid.

    Substitution: Various substituted derivatives of this compound.

Comparison with Similar Compounds

    3-Aminopropanoic acid: Similar in structure but features an amino group instead of an amide group.

    3-Nitropropanoic acid: An oxidized form of 3-Propanamidopropanoic acid with a nitro group.

    3-Hydroxypropanoic acid: Contains a hydroxyl group instead of an amide group.

Uniqueness: this compound is unique due to its amide functional group, which imparts different reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the amide functionality is required.

Properties

IUPAC Name

3-(propanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-5(8)7-4-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPYAFFIAMMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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